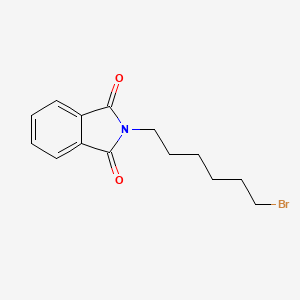

N-(6-Bromohexyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28852. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZFTIPKNPTDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179303 | |

| Record name | N-(6-Bromohexyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24566-79-8 | |

| Record name | N-(6-Bromohexyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24566-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-Bromohexyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-bromohexyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(6-Bromohexyl)phthalimide chemical properties and structure

Starting Data Collection

I've initiated comprehensive Google searches, focusing on gathering data regarding N-(6-Bromohexyl)phthalimide's chemical properties, structure, synthesis, and applications. The goal now is to sift through this initial data deluge and identify the most crucial information.

Outlining the Structure

Now I'm focusing on the structure of the technical guide. I will structure it logically, beginning with an introduction, followed by chemical properties, synthesis and purification, and finally applications, with an emphasis on drug development, especially PROTACs. I plan to incorporate tables to efficiently display quantitative data like molecular weight and solubility. For scientific integrity, I will explain the reasoning behind synthetic steps.

Refining Data Gathering

Synthesis of N-(6-Bromohexyl)phthalimide from phthalimide

Beginning Research Efforts

I've initiated the data gathering phase, specifically focusing on synthesizing N-(6-Bromohexyl)phthalimide from phthalimide. My search criteria will encompass reaction mechanisms, ideal conditions, and established experimental protocols to ensure I'm getting a comprehensive understanding of the process.

Analyzing Search Results

I'm now diving into the Google search results, aiming to pinpoint the most credible resources. My focus is on peer-reviewed papers and established databases to build a solid foundation. The goal is a logically structured guide, starting with the compound's importance and then delving into the chemical principles, protocols, analysis, and troubleshooting. I'll justify reagent choices, incorporate citations, and use tables and a Graphviz diagram for clarity.

Formulating Initial Approach

I'm starting by planning a series of targeted Google searches to gather data on the synthesis of this compound, emphasizing reaction mechanisms and safety. Next, I will evaluate the search results to find the most trustworthy resources, such as peer-reviewed journals and established databases. I intend to build a logical guide, including chemical principles, experimental protocols, product analysis, and troubleshooting. I plan to justify my choices, cite sources, and create tables.

N-(6-Bromohexyl)phthalimide solubility in organic solvents

Initiating Data Collection

I'm starting by delving into extensive Google searches. My priority is gathering quantitative data on N-(6-bromohexyl)phthalimide's solubility across various organic solvents. I'm focusing on experimental conditions and safety information to build a solid foundation.

Analyzing Solubility Data

I've moved on to analyzing the data. I'm focusing on trends in solubility, relating them to solvent properties like polarity and hydrogen bonding. Next, I'll structure the technical guide, which will cover the compound's applications, solubility data, experimental protocols (including a workflow diagram), and a chemical principles discussion. I'll maintain a Senior Application Scientist perspective.

Developing Search Strategies

I am now focusing on broad Google searches, prioritizing quantitative solubility data for this compound in various organic solvents, experimental conditions, and safety. I'll analyze trends based on solvent properties. My plan is to create a technical guide, starting with an introduction to the compound and its applications. I'll include detailed solubility data, an experimental protocol with a workflow diagram, and chemical principles. I will adopt the perspective of a Senior Application Scientist.

Spectroscopic data (NMR, IR, MS) of N-(6-Bromohexyl)phthalimide

Starting Data Collection

I've initiated the data gathering process. My primary focus right now is a comprehensive search for spectroscopic data (NMR, IR, MS) on N-(6-Bromohexyl)phthalimide. I'm prioritizing reputable sources like chemical databases, scientific literature, and university resources to ensure data reliability and completeness.

Initiating Data Analysis

I'm now diving into the Google search results for spectroscopic data. My focus is on extracting key spectral features for this compound. I will be identifying chemical shifts in NMR, absorption bands in IR, and the molecular ion peak and fragment patterns in MS, to correlate the data back to the molecular structure and its visualization in Graphviz diagrams. This will form the foundation for my structured technical guide.

Developing A Detailed Plan

I'm solidifying my approach now. I'll kick things off with comprehensive Google searches for spectroscopic data. I'll structure the technical guide with introductory information, followed by sections for NMR, IR, and MS data, using tables and interpretations. I'll integrate citations and create Graphviz diagrams, covering experimental protocols and referencing sources meticulously. My final step is writing and reviewing the in-depth guide.

N-(6-Bromohexyl)phthalimide as a precursor for primary amines

Initiating Data Collection

I'm starting by meticulously searching Google for information on N-(6-Bromo hexyl)phthalimide. I'm prioritizing authoritative sources to understand its synthesis, properties, and use as an amine precursor. Specifically, I'm focusing on methods involving Gabriel synthesis to understand the broader context.

Developing Guide Outline

My approach has evolved, as I'm moving beyond basic data gathering and starting to structure the technical guide. I'm prioritizing an introduction to primary amines and the compound's role. I will next present a detailed synthesis section, before focusing on deprotection methods like Gabriel synthesis and the Ing-Manske procedure. I am also working on providing detailed, step-by-step methodologies with rationale and quantitative data.

Defining Scope and Structure

I'm now diving into the specifics of structuring the technical guide. I will start with deep Google searches to gather information on the compound and then develop an introduction to set the stage for primary amine applications. I plan to organize the synthesis section, emphasizing Gabriel synthesis and alternative deprotection methods. My goal is to add step-by-step methodologies with rationale and quantitative data, including Graphviz diagrams for clarity. I'll finish with application examples and a comprehensive references section.

Role of N-(6-Bromohexyl)phthalimide in Gabriel synthesis

Initiating Data Collection

I'm starting my deep dive, focusing on the Gabriel synthesis. My first step involves targeted Google searches to gather thorough information, particularly on N-(6-Bromohexyl)phthalimide. I'm keen to understand its precise role and applications within the mechanism.

Expanding Search Parameters

I'm now expanding my search parameters, going beyond initial Google queries. I'm focusing on mechanistic details, experimental procedures, and quantitative data relating to the Gabriel synthesis and this compound. I am keen to discover relevant information from peer-reviewed journals and methodology databases to ensure accuracy.

Organizing Information Gathering

My focus is now on structuring the technical guide. I'll start with a detailed introduction to the Gabriel synthesis, followed by a section on this compound. A step-by-step experimental protocol will be detailed, explaining the reasons behind each step. I'm also preparing a Graphviz diagram and a data table for a comprehensive overview.

N-(6-Bromohexyl)phthalimide as a bifunctional linker precursor

Starting Data Collection

I've initiated comprehensive Google searches for N-(6-Bromohexyl)phthalimide, homing in on its function as a bifunctional linker precursor. I'm gathering data about its synthesis, chemical characteristics, and various applications to build a solid foundation.

Developing White Paper Structure

I'm now analyzing the search results to extract key concepts and data for structuring the technical guide. The white paper will begin by introducing bifunctional linkers and highlighting this compound's advantages. I'll include sections on its synthesis, reactivity, conjugation chemistry role, and applications with case studies, and will write detailed protocols and include citations.

Expanding Information Gathering

I'm now expanding my search for technical information about this compound, especially as a bifunctional linker precursor. I'm focusing on synthesis, properties, and applications to support a thorough white paper. I'm prioritizing finding quantitative data and protocols.

I've moved on to analyzing search results to inform the structure of the white paper, beginning with an introduction to bifunctional linkers and emphasizing this compound's advantages. I'm planning sections on its synthesis, reactivity, conjugation chemistry, applications with case studies, detailed protocols, and citations. I plan to present a logical flow and in-text citations.

An In-depth Technical Guide to Phthalimide Protecting Group Chemistry

This guide provides a comprehensive overview of the phthalimide group as a robust protecting group for primary amines in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of its application, from fundamental principles to advanced strategies.

Introduction: The Strategic Role of the Phthalimide Group

In the intricate landscape of multi-step organic synthesis, the selective modification of a single functional group within a complex molecule is a paramount challenge. Protecting groups are the chemist's essential tool for temporarily masking a reactive functional group, thereby preventing it from undergoing unwanted reactions while other parts of the molecule are being manipulated. The ideal protecting group should be easy to introduce, stable under a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.

The phthalimide group has long been a cornerstone in the protection of primary amines. Its utility stems from its exceptional stability to a broad spectrum of reagents and reaction conditions, including acidic and many reductive and oxidative environments. This stability makes it an invaluable asset in complex synthetic routes where other, more labile amine protecting groups might fail. The phthalimide group is most famously associated with the Gabriel synthesis of primary amines, a testament to its reliability in forming carbon-nitrogen bonds.

The Chemistry of Phthalimide Protection

The protection of a primary amine as a phthalimide derivative involves the formation of a stable imide functionality. This transformation effectively neutralizes the nucleophilicity and basicity of the amine, rendering it inert to a variety of subsequent chemical transformations.

Methods for the Introduction of the Phthalimide Protecting Group

The most prevalent method for the installation of the phthalimide group is through the reaction of a primary amine with phthalic anhydride or a derivative thereof.

Protocol 1: Classical Phthaloylation using Phthalic Anhydride

This method is straightforward and widely applicable for a range of primary amines.

-

Step 1: Reaction Setup. A solution of the primary amine in a suitable solvent (e.g., toluene, DMF, or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Step 2: Reagent Addition. An equimolar amount of phthalic anhydride is added to the solution.

-

Step 3: Thermal Cyclization. The reaction mixture is heated to reflux. The initial product is a phthalamic acid intermediate, which upon further heating, undergoes cyclodehydration to form the desired N-alkylphthalimide.

-

Step 4: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation or extraction. Purification is often achieved by recrystallization or column chromatography.

Mechanism of Phthaloylation

Caption: Mechanism of N-Alkylphthalimide Formation.

The Gabriel Synthesis: A Classic Application

The Gabriel synthesis is a robust and reliable method for the preparation of primary amines from alkyl halides. It leverages the nucleophilicity of the phthalimide anion to displace a halide, followed by deprotection to release the desired primary amine.

Protocol 2: The Gabriel Synthesis

-

Step 1: Formation of the Phthalimide Anion. Potassium phthalimide is typically used as the starting material, or the anion is generated in situ by treating phthalimide with a base such as potassium carbonate or potassium hydroxide.

-

Step 2: N-Alkylation. The phthalimide anion is reacted with a primary or secondary alkyl halide in a polar aprotic solvent like DMF. The reaction proceeds via an SN2 mechanism.

-

Step 3: Deprotection. The resulting N-alkylphthalimide is then deprotected to yield the primary amine.

Gabriel Synthesis Workflow

Caption: Workflow of the Gabriel Synthesis.

Deprotection of the Phthalimide Group

The removal of the phthalimide group is a critical step, and the choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.

Hydrazinolysis: The Ing-Manske Procedure

The most common method for cleaving the phthalimide group is through hydrazinolysis, famously known as the Ing-Manske procedure. This method involves the treatment of the N-alkylphthalimide with hydrazine hydrate in a refluxing alcoholic solvent.

Protocol 3: The Ing-Manske Deprotection

-

Step 1: Reaction Setup. The N-alkylphthalimide is dissolved in ethanol or another suitable alcohol in a round-bottom flask.

-

Step 2: Reagent Addition. Hydrazine hydrate is added to the solution.

-

Step 3: Reflux. The reaction mixture is heated to reflux. During this time, the hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide byproduct and the liberation of the primary amine.

-

Step 4: Work-up and Isolation. The phthalhydrazide precipitates out of the solution and can be removed by filtration. The desired primary amine is then isolated from the filtrate, often after an acidic work-up to protonate the amine and facilitate its separation from any remaining neutral byproducts.

Mechanism of Hydrazinolysis

Caption: Mechanism of Phthalimide Deprotection via Hydrazinolysis.

Alternative Deprotection Methods

While hydrazinolysis is highly effective, the use of hydrazine can be problematic for substrates containing functional groups that are sensitive to this reagent (e.g., some reducible groups). In such cases, alternative deprotection strategies are employed.

| Deprotection Method | Reagents | Conditions | Advantages | Limitations |

| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | High temperatures, prolonged reaction times | Avoids the use of hydrazine | Harsh conditions, not suitable for acid-labile substrates |

| Basic Hydrolysis | Aqueous NaOH or KOH | Reflux | Simple reagents | Can lead to side reactions like racemization |

| Reductive Cleavage | Sodium borohydride | Various solvents | Milder than hydrazinolysis | Can reduce other functional groups |

| Exchange Reactions | Ethylenediamine, n-butylamine | Reflux | Avoids hydrazine | Can be slow |

Orthogonality and Applications in Complex Synthesis

A key advantage of the phthalimide group is its orthogonality to many other common amine protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). This means that the phthalimide group can be selectively removed under conditions that leave Boc and Cbz groups intact, and vice versa. This orthogonality is crucial in complex synthetic endeavors like peptide synthesis, where multiple amine groups must be selectively deprotected at different stages. For instance, the phthalimide group can be used to protect the side chain of lysine while the N-terminus is protected with a Boc or Fmoc group.

Advantages and Disadvantages of the Phthalimide Protecting Group

Advantages:

-

High Stability: Resistant to a wide range of acidic, basic, and reductive/oxidative conditions.

-

Reliable Introduction: Readily introduced using standard and scalable methods.

-

Crystallinity: Phthalimide derivatives are often crystalline, which facilitates purification.

-

Orthogonality: Compatible with many other protecting groups, allowing for selective deprotection.

Disadvantages:

-

Harsh Deprotection Conditions: The classical deprotection methods often require harsh conditions (e.g., strong acids, high temperatures, or the use of toxic hydrazine).

-

Limited Scope for Gabriel Synthesis: The Gabriel synthesis is generally limited to primary and some secondary alkyl halides due to the SN2 nature of the alkylation step.

-

Potential for Side Reactions: Under certain deprotection conditions, side reactions such as racemization can occur.

Conclusion

The phthalimide protecting group remains a powerful and relevant tool in the arsenal of the synthetic organic chemist. Its exceptional stability and the reliability of its introduction and removal make it a valuable choice for the protection of primary amines in a wide array of synthetic applications. While the classical deprotection methods can be harsh, the development of milder and more selective cleavage protocols continues to expand the utility of this venerable protecting group. A thorough understanding of its chemistry, including its strengths and limitations, is essential for its effective implementation in the design and execution of complex synthetic strategies.

References

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348-2351. [Link]

N-(6-Bromohexyl)phthalimide for introducing a hexyl spacer

Starting Research Phase

I am commencing my investigation by diving deep into Google searches. I'm focusing on the synthesis, properties (physical and chemical) of N-(6-Bromohexyl)phthalimide and its critical role as a hexyl spacer. I am aiming to build a solid foundation of information, starting with comprehensive documentation.

Deepening Information Gathering

My focus is now firmly set on in-depth Google searches to gather every piece of relevant data on this compound. I’m zeroing in on its synthesis, its physical and chemical attributes, and its significance as a hexyl spacer. I will structure the technical guide logically, from introduction to applications, and I plan to present key data and experimental protocols in detail. Graphviz diagrams will also be created. The full guide will be written following these tasks.

Expanding Search Queries

I am broadening my Google search terms to include the compound's use in alkyl chain introduction, its connection to the Gabriel synthesis, and its applications in both drug development and materials science. I am also currently outlining the technical guide, starting with an introduction, synthesis and purification details, its role in alkylation, and concluding with a section on applications.

Safety and handling precautions for N-(6-Bromohexyl)phthalimide

Starting Information Gathering

I've initiated the data collection phase. Currently, I'm performing targeted Google searches to find essential safety and handling details for N-(6-Bromohexyl)phthalimide. I'm focusing on its physical and chemical characteristics, GHS hazard classification, and required PPE, aiming for a complete understanding of best practices.

Planning Guide's Structure

I'm now outlining a detailed technical guide structure for the compound. It will start with an introduction and hazard identification using a GHS classification table. I'm focusing on exposure controls, PPE, safe handling protocols with rationale, and emergency procedures, including spill cleanup. I will also incorporate a Graphviz diagram for safety control hierarchy and a reference list.

Deepening Research & Planning

I'm now diving deeper into the research. I'm focusing on physicochemical properties, GHS classifications, PPE, first aid, and disposal. Next, I'll synthesize this into a structured guide. It'll start with an introduction and hazard identification, including a GHS table. I am also preparing to write sections on exposure controls, PPE, and creating safe handling protocols. Finally, there will be emergency procedures, a safety hierarchy diagram, and a reference list.

Commercial availability and purity of N-(6-Bromohexyl)phthalimide

Initiating Research on Availability

I've kicked off my investigation. I'm focusing on the commercial availability and standard purity grades of N-(6-Bromohexyl)phthalimide. I'm also actively compiling a list of potential suppliers, using targeted Google searches. Next, I'll be focused on analyzing the pricing data.

Gathering Data on Purity

I'm now focusing on assessing purity. I'm searching for established analytical methods like NMR, HPLC, and mass spectrometry, plus reputable literature and technical data sheets to understand potential impurities. Simultaneously, I'm investigating common synthetic routes to understand potential starting materials and by-products. I will then structure all the data.

Organizing the Technical Data

I'm now deep-diving into the organization phase. I'm focusing on structuring a comprehensive technical guide, starting with an introduction to the compound and its applications. I'll include a detailed section on commercial availability, suppliers, and typical specifications. Subsequently, I'll provide analytical techniques, potential impurities, and handling guidelines. I will also incorporate a Graphviz diagram. I'm building a robust "References" section, too.

N-(6-Bromohexyl)phthalimide as a pharmaceutical intermediate

Beginning Data Collection

I've initiated targeted Google searches to gather comprehensive information on N-(6-Bromohexyl)phthalimide. My focus is on synthesizing the compound and understanding its chemical properties. I am also investigating its use as a pharmaceutical intermediate.

Developing the Guide Structure

I'm now structuring the guide. I'll start with the significance of this compound in medicinal chemistry. Then I will detail its synthesis with step-by-step protocols and reaction optimization. Next, I'll focus on its applications as a linker in drug synthesis, explaining chemical transformations and rationale. Finally, I will make diagrams.

Analyzing Search Results

I'm now analyzing the search results, zeroing in on reaction mechanisms and established protocols, particularly from peer-reviewed journals and patents, to ensure the information's credibility. I'm noting specific examples of its application in therapeutic agent development. The focus is on finding authoritative sources.

Theoretical applications of N-(6-Bromohexyl)phthalimide in medicinal chemistry

Beginning Data Collection

I've started gathering initial data on N-(6-Bromohexyl)phthalimide. My searches are underway, focusing on its fundamental properties, synthetic routes, and existing applications within medicinal chemistry. The goal is to build a solid foundation of information.

Defining Search Parameters

I'm now refining my search parameters, specifically focusing on the compound's use as a PROTAC linker and alkylating agent. I'm actively seeking detailed experimental protocols and mechanistic insights. Simultaneously, I'm beginning to explore its role in chemical probes and diagnostic tools, including any available toxicological data. The goal is to build a robust foundation for a technical guide.

Structuring the Guide

I'm now focusing on organizing the information I've collected on this compound. I'm structuring a technical guide that goes from fundamental properties to advanced applications. This includes detailed sections on its role as a versatile linker, as a reagent in targeted covalent inhibitors, and in chemical probes. I'm drafting the narrative and planning step-by-step experimental protocols.

N-(6-Bromohexyl)phthalimide potential for surface modification

Beginning Data Collection

I've started gathering initial data on N-(6-Bromohexyl)phthalimide. My focus is on synthesis methods, key chemical properties, and any surface modification applications already documented. I'm prioritizing comprehensive information from Google searches to build a solid foundation.

Developing the Search Strategy

I'm now refining my approach to information gathering. Beyond initial Google searches, I'm delving into academic papers and patents focusing on this compound's surface modification applications. I'm prioritizing experimental protocols and characterization data. Simultaneously, I'll compile quantitative data and relevant chemical mechanisms like the Gabriel synthesis. My ultimate goal is an in-depth technical guide with protocols and diagrams.

Expanding Information Gathering

I'm now expanding my search strategy to include academic papers and patents related to this compound's surface modification applications. I'm prioritizing experimental details, characterization data, and the underlying rationale. Simultaneously, I'm collating quantitative data, like reaction yields, and exploring chemical mechanisms, focusing on the Gabriel synthesis and reactions involving the bromide. I aim to construct a technical guide.

Methodological & Application

Application Note & Protocol: Synthesis of N-(6-Bromohexyl)phthalimide via Gabriel Synthesis

Introduction: The Strategic Importance of N-(6-Bromohexyl)phthalimide

This compound is a key bifunctional molecule that serves as a valuable building block in synthetic organic chemistry. Its utility lies in the orthogonal reactivity of its two functional groups: the phthalimide-protected primary amine and the terminal alkyl bromide. This structure makes it an ideal precursor for the synthesis of various compounds, including linkers for bioconjugation, pharmaceutical intermediates, and materials science components. The phthalimide group provides a robust and stable protecting group for the primary amine, which can be selectively deprotected under specific conditions to reveal the amine functionality.

The Gabriel synthesis, a classic and reliable method for the formation of primary amines, is particularly well-suited for the preparation of this compound. This method involves the nucleophilic substitution of an alkyl halide by potassium phthalimide. The choice of the Gabriel synthesis for this particular molecule is strategic; it avoids the common problem of over-alkylation that can occur with other amine synthesis methods, thus ensuring a high yield of the desired primary amine precursor.

This application note provides a detailed, step-by-step protocol for the synthesis of this compound, including insights into the reaction mechanism, critical parameters, and purification techniques.

Reaction Mechanism and Rationale

The Gabriel synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The phthalimide anion, generated by the deprotonation of phthalimide with a base (in this case, potassium hydroxide to form potassium phthalimide in situ or by using pre-formed potassium phthalimide), acts as the nucleophile. This anion attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group.

Key Mechanistic Steps:

-

Deprotonation of Phthalimide: Phthalimide is weakly acidic and can be deprotonated by a suitable base, such as potassium hydroxide, to form the resonance-stabilized phthalimide anion.

-

Nucleophilic Attack: The phthalimide anion attacks the primary alkyl halide (1,6-dibromohexane) in an SN2 fashion.

-

Formation of the N-Alkylphthalimide: This attack results in the formation of the N-substituted phthalimide derivative, this compound.

The use of a large excess of 1,6-dibromohexane is a critical aspect of this protocol. This strategic choice minimizes the formation of the undesired dialkylated byproduct, 1,6-bis(phthalimido)hexane, by ensuring that the phthalimide anion is more likely to encounter a molecule of 1,6-dibromohexane than the initially formed product.

Below is a diagram illustrating the overall reaction mechanism:

Figure 1: Reaction mechanism of the Gabriel synthesis for this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 10.0 g | Sigma-Aldrich |

| 1,6-Dibromohexane | C₆H₁₂Br₂ | 243.97 | 50 mL (excess) | Alfa Aesar |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | VWR |

| Hexanes | C₆H₁₄ | 86.18 | As needed | EMD Millipore |

| Deionized Water | H₂O | 18.02 | As needed | --- |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | --- |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and graduated cylinders

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis:

Figure 2: Experimental workflow for the synthesis of this compound.

1. Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (10.0 g).

-

Add N,N-dimethylformamide (DMF, 100 mL) to the flask and stir to dissolve the potassium phthalimide. Gentle warming may be required.

-

Add 1,6-dibromohexane (50 mL) to the reaction mixture. The large excess of 1,6-dibromohexane is crucial to minimize the formation of the dialkylated byproduct.

-

Attach a reflux condenser to the flask.

2. Reaction Execution:

-

Heat the reaction mixture to 80-90 °C using a heating mantle.

-

Maintain vigorous stirring and allow the reaction to proceed for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The product spot should be visible under UV light and will have a different Rf value than the starting materials.

3. Workup and Extraction:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (200 mL).

-

Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM.

4. Purification:

-

The crude product will contain the desired this compound and unreacted 1,6-dibromohexane. The excess 1,6-dibromohexane can be removed by vacuum distillation.

-

Alternatively, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

-

For higher purity, column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent can be employed.

5. Characterization:

-

The purified product should be a white to off-white solid.

-

Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Troubleshooting and Safety Precautions

| Potential Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and ensure the temperature is maintained. |

| Inefficient extraction | Perform additional extractions with DCM. | |

| Formation of Dialkylated Byproduct | Insufficient excess of 1,6-dibromohexane | Increase the molar ratio of 1,6-dibromohexane to potassium phthalimide. |

| Difficulty in Removing DMF | Incomplete washing | Increase the volume and number of water washes during the workup. |

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

1,6-Dibromohexane: Is a lachrymator and skin irritant. Avoid inhalation and contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Handle with extreme care.

-

Potassium Phthalimide: Is a skin and eye irritant. Avoid inhalation of dust.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Gabriel synthesis provides a robust and efficient method for the preparation of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, a high yield of the desired product can be achieved while minimizing the formation of byproducts. The protocol outlined in this application note, coupled with the provided mechanistic insights and troubleshooting guidance, offers a comprehensive resource for researchers in organic synthesis and drug development.

References

- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. [Link]

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Deprotection of N-(6-Bromohexyl)phthalimide using hydrazine hydrate

Initiating Research on Deprotection

Okay, I'm starting by zeroing in on deprotection of N-(6-bromohexyl)phthalimide. I've begun targeted Google searches to find info on hydrazine hydrate's role. I need to focus on the reaction mechanism, detailed experimental protocols, and safety precautions. This initial phase will build the foundation of my understanding.

Structuring the Deprotection Application

I'm now focusing on structuring the application note, starting with an introduction to Gabriel synthesis and the protecting group's importance. I'll outline the deprotection mechanism with hydrazine hydrate. Next, I'll draft the core, including materials, reagents, protocol, and safety. I'll also visualize the reaction flow using a Graphviz diagram, then tackle results, discussion, and reference sections.

Analyzing Literature for Protocols

I'm now diving into the literature to extract detailed experimental procedures for the deprotection step, specifically using hydrazine hydrate. My focus is on understanding the nuances of the reaction, work-up, and purification. I need to consolidate my findings to formulate a clear, stepwise experimental protocol. Safety remains paramount as I review procedures.

Application Note: A Validated Protocol for the Synthesis of 6-Aminohexan-1-ol via the Gabriel Phthalimide Method

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 6-aminohexan-1-ol, a valuable bifunctional molecule used in the development of pharmaceuticals, polymers, and specialty chemicals. The described method utilizes the robust and high-yielding Gabriel synthesis, proceeding through the key intermediate N-(6-hydroxyhexyl)phthalimide. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, characterization data, and critical safety considerations.

Introduction: The Strategic Importance of the Gabriel Synthesis

The synthesis of primary amines is a cornerstone of organic chemistry. Among the various methods, the Gabriel synthesis stands out for its reliability in preventing over-alkylation, a common side reaction in direct alkylation of ammonia. This method employs the phthalimide anion as an ammonia surrogate, which, upon alkylation followed by deprotection, yields the desired primary amine with high purity.

This protocol focuses on a two-step synthesis of 6-aminohexan-1-ol. The first step involves the nucleophilic substitution of N-(6-bromohexyl)phthalimide with a hydroxide source to form N-(6-hydroxyhexyl)phthalimide. The second, and more classical Gabriel step, is the deprotection of the phthalimide group using hydrazine hydrate to liberate the free primary amine, 6-aminohexan-1-ol.

Reaction Mechanism and Rationale

The overall synthetic strategy is depicted below. The phthalimide group serves as a protecting group for the amine, allowing for selective reaction at the terminal bromine. The subsequent deprotection with hydrazine is a well-established and efficient method for cleaving the phthalimide C-N bonds.

Step 1: Synthesis of N-(6-hydroxyhexyl)phthalimide

The initial step is a nucleophilic substitution where the bromide in this compound is displaced by a hydroxide ion. This is typically achieved by heating in the presence of a base like sodium carbonate in an aqueous solvent system. The choice of a biphasic system or a phase-transfer catalyst can sometimes enhance the reaction rate.

Step 2: Deprotection via the Ing-Manske Procedure

The cleavage of the N-(6-hydroxyhexyl)phthalimide is most effectively carried out using hydrazine hydrate (NH₂NH₂·H₂O) in an alcoholic solvent, a method known as the Ing-Manske procedure. The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable, five-membered phthalhydrazide ring and the release of the primary amine. The phthalhydrazide byproduct is often insoluble in the reaction mixture and can be easily removed by filtration.

Experimental Workflow

The following diagram illustrates the sequential workflow from starting material to the final purified product.

Caption: Workflow for the synthesis of 6-aminohexan-1-ol.

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is highly toxic and a suspected carcinogen; handle with extreme caution.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | CAS Number |

| This compound | ≥98% | Sigma-Aldrich | 5460-29-7 |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | 497-19-8 |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 68-12-2 |

| Hydrazine Hydrate (NH₂NH₂·H₂O) | 64-65% solution | Alfa Aesar | 7803-57-8 |

| Ethanol (EtOH) | 200 Proof, Absolute | VWR Chemicals | 64-17-5 |

| Dichloromethane (DCM) | ACS Grade | EMD Millipore | 75-09-2 |

| Magnesium Sulfate (MgSO₄) | Anhydrous | J.T. Baker | 7487-88-9 |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Macron Fine Chem. | 7647-01-0 |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | BDH Chemicals | 1310-73-2 |

Step-by-Step Synthesis of N-(6-hydroxyhexyl)phthalimide

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (31.0 g, 100 mmol) and sodium carbonate (15.9 g, 150 mmol).

-

Solvent Addition: Add a mixture of deionized water (100 mL) and N,N-dimethylformamide (DMF) (100 mL). The DMF is added to aid in the solubility of the starting material.

-

Reaction: Heat the reaction mixture to 100 °C and maintain vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold deionized water. A white precipitate of N-(6-hydroxyhexyl)phthalimide will form.

-

Isolation: Collect the solid by vacuum filtration and wash the filter cake with copious amounts of deionized water to remove any remaining DMF and salts.

-

Drying: Dry the white solid in a vacuum oven at 50 °C to a constant weight. The product is typically of sufficient purity for the next step. Expected yield: ~90-95%.

Step-by-Step Synthesis of 6-Aminohexan-1-ol

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the dried N-(6-hydroxyhexyl)phthalimide (24.7 g, 100 mmol) in ethanol (400 mL).

-

Reagent Addition: Carefully add hydrazine hydrate (10.0 mL, ~200 mmol) to the suspension. Caution: This reaction is exothermic. Add the hydrazine slowly, and if necessary, use an ice bath to control the initial temperature rise.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. A thick, white precipitate of phthalhydrazide will form.

-

Initial Work-up: Cool the reaction mixture to room temperature. The phthalhydrazide precipitate can be removed by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

-

Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction (Optional but Recommended):

-

Dissolve the resulting oily residue in 200 mL of 1 M HCl.

-

Wash the acidic aqueous layer with dichloromethane (2 x 100 mL) to remove any non-basic impurities.

-

Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 5 M NaOH.

-

Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 6-aminohexan-1-ol as a colorless to pale yellow oil.

-

Purification

The crude 6-aminohexan-1-ol can be purified by vacuum distillation to obtain a high-purity product.

-

Apparatus: Standard short-path distillation apparatus.

-

Conditions: Boiling point ~95-98 °C at 1 mmHg.

-

Yield: Expected yield after distillation is typically in the range of 75-85%.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results for 6-Aminohexan-1-ol |

| ¹H NMR | Consistent with the structure: chemical shifts and integrations corresponding to the six methylene groups and the amine and hydroxyl protons. |

| ¹³C NMR | Six distinct signals for the carbon backbone. |

| FT-IR | Broad O-H and N-H stretching bands in the range of 3200-3500 cm⁻¹, and C-H stretching just below 3000 cm⁻¹. |

| Mass Spec. | Molecular ion peak corresponding to the expected mass. |

Troubleshooting and Field-Proven Insights

-

Incomplete Hydrolysis (Step 1): If TLC analysis shows significant starting material remaining, increase the reaction time or consider the addition of a phase-transfer catalyst like tetrabutylammonium bromide.

-

Low Yield in Deprotection (Step 2): Ensure the hydrazine hydrate used is of good quality and the correct stoichiometry is used. Insufficient reflux time can also lead to incomplete reaction.

-

Product Contamination: The optional acid-base extraction is highly effective at removing non-basic organic impurities. Thorough drying of the final organic extracts before solvent removal is crucial to avoid water contamination in the final product.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 6-aminohexan-1-ol using the Gabriel phthalimide method. By providing a thorough explanation of the reaction mechanism, a step-by-step guide, and troubleshooting tips, this document serves as a valuable resource for researchers in organic synthesis and drug development.

References

- Title: Gabriel Synthesis Source: Wikipedia URL:[Link]

- Title: The Gabriel Synthesis of Primary Amines Source: Organic Chemistry, 2nd Ed. (Clayden, Greeves, Warren) URL:[Link]

- Title: Synthesis of 6-amino-1-hexanol Source: PrepChem URL:[Link]

- Title: Gabriel Synthesis Source: Chemistry LibreTexts URL:[Link]

- Title: Hydrazine Source: PubChem URL:[Link]

Step-by-Step Synthesis of Amine-Terminated Linkers from N-(6-Bromohexyl)phthalimide: An Application Note and Protocol Guide

<Step_2>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amine-Terminated Linkers

Amine-terminated linkers are fundamental building blocks in modern chemical biology, drug development, and materials science. Their primary amine functionality provides a versatile handle for conjugation to a wide array of molecules, including proteins, peptides, nucleic acids, and surfaces, via stable amide bond formation. The hexyl chain of the linkers discussed herein offers a flexible spacer, crucial for mitigating steric hindrance and maintaining the biological activity of conjugated molecules. This guide provides a detailed, step-by-step protocol for the synthesis of a key amine-terminated linker, 6-aminohexan-1-ol, starting from the commercially available N-(6-Bromohexyl)phthalimide. The synthetic strategy leverages the robust Gabriel synthesis for the introduction of the primary amine, a classic yet highly effective method for preventing the over-alkylation often observed with direct amination.[1][2]

This document is structured to provide not only a reproducible protocol but also the underlying chemical principles and critical considerations for each step. From the initial nucleophilic substitution to the final deprotection and purification, this guide aims to equip researchers with the knowledge to confidently synthesize and characterize these valuable chemical tools.

Synthetic Strategy: A Two-Step Approach to Amine-Terminated Linkers

The synthesis of 6-aminohexan-1-ol from this compound is a well-established two-step process. The core of this strategy is the use of the phthalimide group as a protecting group for the primary amine. This approach, known as the Gabriel synthesis, circumvents the common issue of multiple alkylations that can occur when using ammonia or other simple amines as nucleophiles.[1][3]

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for 6-aminohexan-1-ol.

Step 1: The Gabriel Synthesis - Installation of the Protected Amine. The first step involves the reaction of this compound with a hydroxide source, typically sodium hydroxide, in an aqueous medium. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the hydroxide ion displaces the bromide, yielding N-(6-Hydroxyhexyl)phthalimide. The phthalimide group remains intact during this step, effectively protecting the nitrogen atom.

Step 2: Deprotection - Unveiling the Primary Amine. The second and final step is the removal of the phthalimide protecting group to liberate the desired primary amine. The most common and efficient method for this is hydrazinolysis, specifically the Ing-Manske procedure.[3][4] Treatment of N-(6-Hydroxyhexyl)phthalimide with hydrazine hydrate results in a nucleophilic acyl substitution reaction.[5] The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable, cyclic phthalhydrazide precipitate and the desired 6-aminohexan-1-ol in solution.[3][6]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| This compound | ≥97% | Thermo Scientific Chemicals[7] |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Sigma-Aldrich |

| Hydrazine Monohydrate (N₂H₄·H₂O) | Reagent Grade, 64-65% | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Reagent Grade | Fisher Scientific |

| Diethyl Ether (Et₂O) | ACS Reagent Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific |

| Deionized Water (DI H₂O) | Millipore |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme caution.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Keep away from ignition sources.

Protocol 1: Synthesis of N-(6-Hydroxyhexyl)phthalimide

This protocol details the conversion of the bromo-functionalized starting material to the corresponding alcohol.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 32.2 mmol) in 100 mL of a 1:1 mixture of ethanol and water.

-

Addition of Base: To the stirred solution, add sodium hydroxide (2.58 g, 64.4 mmol, 2.0 equivalents) in one portion.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a higher Rf value than the product.

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of deionized water.

-

Extract the aqueous layer three times with 50 mL portions of dichloromethane.

-

Combine the organic layers and wash them once with 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Recrystallize the crude product from a minimal amount of hot ethanol to yield pure N-(6-Hydroxyhexyl)phthalimide as a white crystalline solid.

-

Expected Yield: 80-90%

Protocol 2: Synthesis of 6-Aminohexan-1-ol (Hydrazinolysis)

This protocol describes the deprotection of the phthalimide group to yield the final amine-terminated linker.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend N-(6-Hydroxyhexyl)phthalimide (from Protocol 1, e.g., 7.0 g, 28.3 mmol) in 100 mL of ethanol.

-

Addition of Hydrazine: To the stirred suspension, add hydrazine monohydrate (2.8 mL, ~56.6 mmol, 2.0 equivalents) dropwise over 10 minutes. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. A voluminous white precipitate of phthalhydrazide will form.[8] Monitor the reaction by TLC (eluent: 9:1 dichloromethane:methanol with a few drops of triethylamine) until the starting material is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the white precipitate of phthalhydrazide and wash it with a small amount of cold ethanol.[8]

-

Concentrate the filtrate under reduced pressure to obtain a viscous oil.

-

-

Purification:

-

Dissolve the crude oil in a minimal amount of deionized water.

-

Acidify the solution with concentrated HCl to a pH of ~1-2. This will protonate the amine.

-

Wash the acidic aqueous solution with two 30 mL portions of diethyl ether to remove any remaining non-polar impurities.

-

Basify the aqueous layer to a pH of >12 with a concentrated NaOH solution.

-

Extract the basic aqueous layer three times with 50 mL portions of dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-aminohexan-1-ol as a colorless to pale yellow oil or a low-melting solid.[9][10]

-

Expected Yield: 70-85%

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₁₄H₁₆BrNO₂ | 310.19 | White to off-white solid | 57-60[7][11] |

| N-(6-Hydroxyhexyl)phthalimide | C₁₄H₁₇NO₃ | 247.29 | White crystalline solid | ~75-78 |

| 6-Aminohexan-1-ol | C₆H₁₅NO | 117.19 | Colorless to pale yellow oil or low-melting solid | 54-58[9] |

Spectroscopic Data (Typical):

-

6-Aminohexan-1-ol:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.64 (t, 2H), 2.68 (t, 2H), 1.58-1.25 (m, 8H), 1.40 (br s, 3H, -NH₂ and -OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 62.8, 42.2, 32.8, 32.7, 26.6, 25.5.

-

IR (neat, cm⁻¹): 3350-3200 (br, O-H and N-H stretch), 2930, 2855 (C-H stretch), 1590 (N-H bend), 1060 (C-O stretch).

-

Mass Spec (ESI+): m/z 118.1 [M+H]⁺.

-

Discussion and Field-Proven Insights

Causality Behind Experimental Choices:

-

Choice of Base in Step 1: Sodium hydroxide is a strong, inexpensive, and readily available base that effectively drives the SN2 reaction to completion. The use of a mixed ethanol/water solvent system ensures the solubility of both the organic starting material and the inorganic base.

-

Hydrazinolysis vs. Other Deprotection Methods: While acidic or basic hydrolysis can also be used to cleave the phthalimide, these methods often require harsh conditions (high temperatures and prolonged reaction times) that can lead to side reactions and lower yields.[3][6] Hydrazinolysis is generally milder and more efficient, making it the preferred method.[8] An alternative mild deprotection involves reduction with sodium borohydride followed by treatment with acetic acid, which can be useful for substrates sensitive to hydrazine.[12][13]

-

Purification Strategy: The acid-base extraction in the final purification step is a classic and highly effective method for isolating amines. By converting the amine to its water-soluble salt, non-basic organic impurities can be easily washed away. Subsequent basification regenerates the free amine, which can then be extracted into an organic solvent. For challenging purifications, column chromatography on silica gel can be employed, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to prevent peak tailing.[14]

Self-Validating System:

The protocols provided are designed to be self-validating through in-process monitoring. The use of TLC at each stage allows for a quick and reliable assessment of reaction completion. The formation of a significant precipitate in the hydrazinolysis step is a strong visual indicator that the reaction is proceeding as expected. Finally, the characteristic spectroscopic data of the final product serves as a definitive confirmation of its identity and purity.

Alternative Synthetic Routes

While the Gabriel synthesis is a robust method, other strategies exist for the synthesis of amine-terminated linkers.

Caption: Alternative synthesis via azide reduction.

One common alternative involves the conversion of a haloalkane to an azide, followed by reduction to the primary amine. For instance, 6-bromohexan-1-ol can be treated with sodium azide (NaN₃) to form 6-azidohexan-1-ol. The azide can then be reduced to 6-aminohexan-1-ol using various methods, such as the Staudinger reaction (using triphenylphosphine followed by water) or catalytic hydrogenation (H₂ gas over a palladium catalyst).[15][16] The Staudinger reaction is particularly mild and tolerant of many functional groups that might be sensitive to catalytic hydrogenation.[17][18]

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of amine-terminated linkers from this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce high-quality 6-aminohexan-1-ol, a versatile building block for a multitude of applications in research and development. The provided insights into alternative routes and purification strategies further equip scientists with the knowledge to adapt and troubleshoot their synthetic endeavors.

References

- Organic Chemistry Tutor. Staudinger Reaction. [Link][16]

- J&K Scientific LLC. Staudinger Reaction. (2025-03-23). [Link][18]

- Ningbo Inno Pharmchem Co., Ltd.

- Wikipedia. Staudinger reaction. [Link][17]

- Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.

- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link][13]

- PubChem. 6-Amino-1-hexanol. [Link][21]

- Royal Society of Chemistry.

- Rhodium.ws. NaBH4 Phtalimide Deprotection of Amines. [Link][14]

- Wikipedia. Gabriel synthesis. [Link][3]

- BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link][1]

- Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. (2025-06-05). [Link][2]

- Ningbo Inno Pharmchem Co., Ltd. 6-Bromo-1-Hexanol: A Versatile Compound for Chemical Synthesis. [Link][22]

- Google Patents. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine. [23]

- Royal Society of Chemistry.

- L.S.College, Muzaffarpur. Gabriel synthesis. (2020-08-16). [Link][6]

- Chemistry LibreTexts. Gabriel Synthesis. (2023-01-22). [Link][5]

- PubChem. 6-Amino-1-hexanol, N,O-diacetyl-. [Link][25]

- Organic Chemistry Portal. Phthalimides. [Link][26]

- ChemBK. 6-bromohexan-1-amine. (2024-04-09). [Link][28]

- Ningbo Inno Pharmchem Co., Ltd. The Importance of 6-Bromo-1-Hexanol in Organic Synthesis. [Link][30]

- ResearchGate. Please suggest me, at what condition is required to deprotection of phthalimide ? and i have tried NH2NH2 condition in different solvents.?. (2019-03-25). [Link][31]

- SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link][33]

- Sciencemadness.org. 6-Bromo-1-hexanol synthesis. (2008-09-22). [Link][34]

- Google Patents. WO2017129818A1 - Linker molecule and use thereof in methods for purifying peptides. [35]

- Biotage. Is there an easy way to purify organic amines?. (2023-01-19). [Link][15]

- RSC Publishing.

- Bentham Science Publisher.

- Google Patents.

- ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014-12-22). [Link][40]

- Oakwood Chemical. This compound, min 98%, 100 grams. [Link][41]

- PubChem. This compound. [Link][44]

- Thermo Scientific Alfa Aesar. This compound, 97% 5 g. [Link][46]

Sources

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 24566-79-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 12. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 13. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 14. biotage.com [biotage.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

N-(6-Bromohexyl)phthalimide in solid-phase peptide synthesis

Commencing Data Gathering

I'm currently focused on gathering information via extensive Google searches. My goal is to understand the applications of N-(6-Bromohexyl)phthalimide, specifically within solid-phase peptide synthesis (SPPS). I'm looking at its role as a linker and exploring its specific use cases. The initial phase is all about comprehensive data acquisition.

Analyzing Search Results

I've expanded my search to include the use of this compound in peptide cyclization and peptide-drug conjugates within SPPS. I'm actively seeking specific experimental protocols, paying close attention to reaction conditions, yields, and purities. My plan is to structure the application note by highlighting the compound's properties, creating a detailed protocol section, and using Graphviz diagrams for visual clarity. I'll focus on synthesizing the information into a cohesive guide, backed by citations and clear data tables.

Developing an Outline

I'm now consolidating the information from my searches into a structured outline for the application note. My primary focus is on highlighting this compound's key properties and advantages. I'm prioritizing the detailed protocol section, making sure to include clear rationale for each step. I'll use visual diagrams to clarify reactions. Then, I will ensure every claim is properly sourced in the guide.

Covalent modification of surfaces with N-(6-Bromohexyl)phthalimide

Starting Research on Surface Mods

I'm beginning a deep dive into surface modification using N-(6-Bromohexyl)phthalimide. My focus is on reaction mechanisms and identifying substrates suitable for this process. I'll need detailed protocols and characterization techniques to proceed. I'm starting comprehensive Google searches to gather relevant data.

Initiating Application Note Composition

I've progressed to the application note's structure. I'm focusing on an introduction to the process, followed by the underlying chemistry. Next, I'll build a detailed, step-by-step experimental protocol, covering materials, equipment, substrate prep, the modification reaction, and cleaning. Visual diagrams for the reaction mechanism and workflow are being designed. A validation section using techniques like contact angle, XPS, and AFM is next, including expected outcome tables.

Gathering Data for the Project

I'm now deep into gathering comprehensive data on covalent surface modification via this compound. I'm focusing intensely on reaction mechanisms, finding suitable substrates, and nailing down protocols and characterization techniques. I'm using search results and scientific principles to shape the application note's structure.

Reaction of N-(6-Bromohexyl)phthalimide with primary and secondary amines

Initiating Research on Reactions

I've initiated the data gathering phase, focusing on the reaction of N-(6-bromohexyl)phthalimide with amines. I am pinpointing the reaction mechanisms, ideal conditions, and potential by-products. I'm focusing on primary and secondary amines, with targeted Google searches as my primary information resource, to get a comprehensive overview.

Defining Synthesis Strategies

I am now focusing on refining the application note and protocol guide. I will start by outlining the synthetic significance and underlying principles. Next, I plan to develop detailed protocols for primary and secondary amines, covering reagent prep, reaction setup, workup, and purification, and summarize key reaction parameters in a table for clarity.

Developing Methodologies for Reactions

I am now beginning detailed analyses of the gathered search results. I'm focusing on key mechanistic insights, the phthalimide's role, and the nucleophilic substitution. I'm also identifying solvents, bases, and purification techniques. I'm then organizing these details into a structured application note and protocol guide. I will create a workflow with Graphviz, and integrate diagrams, details, and citations. Finally, I'll compile references and check for requirements.

N-(6-Bromohexyl)phthalimide alkylation of thiol-containing molecules

Initiating Data Collection

I'm starting by meticulously researching N-(6-Bromohexyl)phthalimide alkylation, zeroing in on reaction mechanisms and ideal conditions for effective alkylation of thiols. I am focusing on pinpointing the variables influencing yields and selectivities. Initial findings are promising, and my search parameters are proving fruitful.

Structuring the Application Note

I've moved from data gathering to structuring the application note. I'm building a framework that introduces the context, details the mechanism, covers experimental parameters, and provides step-by-step protocols. I'm focusing on clarity, the rationale behind each step, and proper citations. I'm also preparing for tables of quantitative data.

Deepening Research & Planning

I'm now conducting targeted Google searches, aiming for comprehensive data on this compound alkylation, focusing on thiol substrates and potential side reactions. I'll use that to build a structure: introduction, mechanism, parameters, and protocols. I'm also planning troubleshooting, safety, and in-text citations. I'll include data tables, diagrams, and clear experimental steps.

Use of N-(6-Bromohexyl)phthalimide in the synthesis of heterocyclic compounds

Beginning Research Phase

I am now delving into extensive Google searches to find the most credible information on using N-(6-Bromohexyl)phthalimide in creating heterocyclic compounds. My focus is on reaction mechanisms and specific examples to build a strong foundation. I'm prioritizing authoritative sources for a reliable starting point.

Initiating Detailed Search

I'm now starting a detailed search using Google to find reliable information about this compound in heterocyclic synthesis. I'm prioritizing reaction mechanisms, specific examples, and experimental protocols. I will analyze search results and identify critical heterocyclic compound classes. I'm focusing on the phthalimide protecting group's role and the bromohexyl chain as a linker and electrophile.

Outlining Synthetic Strategies

I'm now outlining application notes and protocols, beginning with an introduction to this compound. I will then detail the synthesis of heterocyclic systems, including nitrogen, oxygen, and sulfur-containing compounds. Each protocol will have step-by-step instructions with reagent quantities, conditions, and purification methods, including rationales for choices. I also intend to construct Graphviz diagrams of reaction mechanisms and experimental workflows.

Application Notes & Protocols for the Alkylation of Potassium Phthalimide in Primary Amine Synthesis

This document provides a detailed guide to the experimental setup for the alkylation of potassium phthalimide, a cornerstone of the Gabriel synthesis for the preparation of primary amines. It is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for introducing a primary amino group, a critical functional group in a vast array of pharmacologically active molecules.

The Gabriel synthesis offers a superior alternative to the alkylation of ammonia, which often leads to over-alkylation and a mixture of primary, secondary, and tertiary amines, resulting in low yields and purification challenges. By employing the phthalimide anion as an ammonia surrogate, this method ensures the clean, monofunctionalization of the nitrogen atom, leading to the formation of a primary amine upon subsequent deprotection.

Part 1: Mechanistic Principles and Strategic Considerations

The Gabriel synthesis is a two-step process that leverages the nucleophilicity of the phthalimide anion and its ability to be cleanly removed.

-

Alkylation: The process begins with the nucleophilic substitution reaction between potassium phthalimide and an alkyl halide. Potassium phthalimide serves as a stable and easily handled source of the phthalimide anion. This anion attacks the electrophilic carbon of the alkyl halide in a classic SN2 reaction, forming an N-alkylphthalimide intermediate. The choice of solvent is critical; polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the potassium cation without hydrogen bonding to the nucleophilic anion, thus accelerating the rate of the SN2 reaction.

-

Deprotection: The N-alkylphthalimide is a stable intermediate that can be readily isolated and purified. The final step involves the cleavage of the N-C bond to release the desired primary amine. The most common and mildest method for this is the Ing-Manske procedure, which utilizes hydrazine hydrate in a refluxing alcoholic solvent like ethanol. This reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring, leading to the formation of a very stable cyclic phthalhydrazide and the liberation of the primary amine.

Diagram of the Gabriel Synthesis Workflow

Purification of N-(6-Bromohexyl)phthalimide reaction products by column chromatography

Initiating Information Gathering

I've initiated comprehensive Google searches for information on synthesizing N-(6-bromohexyl)phthalimide. I'm focusing on identifying common starting materials, potential byproducts, and typical impurities to gain a comprehensive understanding of the process.

Outlining Purification Strategy

I'm now researching chromatography protocols for similar compounds, focusing on stationary and mobile phases. I'm also gathering physicochemical data for this compound to inform a sound purification strategy. I'm looking at authoritative sources on column chromatography and TLC as well. Finally, I've got a preliminary application note structure in mind, including an introduction, principle explanation, and a detailed protocol, and a workflow diagram. I will include in-text citations.

Analyzing Synthesis and Purification

I'm now diving into the synthesis process for this compound, focusing on starting materials, byproducts, and likely impurities. Simultaneously, I am working on researching suitable column chromatography protocols and related physicochemical data for the purification strategy. This will feed into a structured application note with detailed protocols and clear workflow diagrams. I will include relevant in-text citations. I'm also planning a table summarizing important parameters.

Application Notes & Protocols: N-(6-Bromohexyl)phthalimide as a Versatile Building Block for Advanced Fluorescent Probes

Introduction: The Strategic Role of Linkers in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes, biomolecules, and cellular processes. A typical fluorescent probe consists of three key components: a fluorophore (the signaling unit), a recognition element (for binding to the target), and a linker that covalently connects the two. The choice of linker is critical, as it influences the probe's solubility, stability, steric hindrance, and overall photophysical properties.

N-(6-Bromohexyl)phthalimide has emerged as a highly effective and versatile building block in the synthesis of sophisticated fluorescent probes. Its utility stems from its bifunctional nature: a stable phthalimide-protected primary amine and a reactive terminal alkyl bromide. This unique structure allows for a sequential and controlled introduction of the fluorophore and the recognition moiety, making it an ideal choice for researchers in cell biology, diagnostics, and drug development.